molecular formula C10H10NO3P B12571990 1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide CAS No. 195317-22-7

1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide

Cat. No.: B12571990
CAS No.: 195317-22-7
M. Wt: 223.16 g/mol
InChI Key: PKEFSZPWSLJMNF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide typically involves the reaction of appropriate phosphole precursors with nitrophenyl reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction. Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphole oxides, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide involves its interaction with molecular targets and pathways within cells. The nitrophenyl group can participate in electron transfer reactions, while the phosphole ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide can be compared with other similar compounds, such as:

    1H-Phosphole, 2,3-dihydro-1-(4-nitrophenyl)-, 1-oxide: This compound has a nitrophenyl group attached at a different position on the phosphole ring, leading to different chemical properties.

    1H-Phosphole, 2,3-dihydro-1-(3-aminophenyl)-, 1-oxide: This compound features an amino group instead of a nitro group, resulting in different reactivity and applications.

    1H-Phosphole, 2,3-dihydro-1-(3-methylphenyl)-, 1-oxide:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Properties

CAS No.

195317-22-7

Molecular Formula

C10H10NO3P

Molecular Weight

223.16 g/mol

IUPAC Name

1-(3-nitrophenyl)-2,3-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C10H10NO3P/c12-11(13)9-4-3-5-10(8-9)15(14)6-1-2-7-15/h1,3-6,8H,2,7H2

InChI Key

PKEFSZPWSLJMNF-UHFFFAOYSA-N

Canonical SMILES

C1CP(=O)(C=C1)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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